molecular formula C17H15FN2OS B2927290 N-(3-fluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 896677-11-5

N-(3-fluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No. B2927290
CAS RN: 896677-11-5
M. Wt: 314.38
InChI Key: MHMYXLNYEHZVLZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, also known as FMI-41, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMI-41 belongs to the class of indole-based compounds, which have shown promising results in treating various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Oxidation and Fluorination Studies

Oxidation and Fluorination of α-Phenylsulfanylacetamides : This research investigates the fluorination of α-phenylsulfanylacetamides, highlighting the chemical reactions that can produce heterocycles, indicating the compound's potential in synthesizing novel chemical structures with diverse applications (Greaney & Motherwell, 2000).

Antimicrobial and Antiviral Agents

Synthesis of Thiazolidin-4-One Derivatives : A new series of derivatives was synthesized, showing promise as antimicrobial agents. This suggests the compound's potential framework for developing new treatments against bacterial infections (Baviskar, Khadabadi, & Deore, 2013).

Anti-Helicobacter Pylori Agents : Derivatives of the compound demonstrated potent activities against the gastric pathogen Helicobacter pylori, showcasing its application in treating gastrointestinal infections (Carcanague et al., 2002).

Anti-Epileptic Drug Candidate

Broad Spectrum Anti-Epileptic Drug Candidate : Efforts to optimize the compound led to the identification of a candidate with broad-spectrum anti-epileptic properties, underscoring its potential in neurological therapies (Tanaka et al., 2019).

Quantum Chemical Insight

Novel Anti COVID-19 Molecule : A study provided quantum chemical insights into a molecule structurally related to the compound, highlighting its potential antiviral potency against SARS-CoV-2, indicating its relevance in the design of antiviral drugs (Mary et al., 2020).

Crystal Structure Analysis

Crystal Structure Analysis : Investigations into the crystal structure of derivatives provide fundamental insights into the compound's molecular geometry, which is crucial for understanding its chemical reactivity and potential pharmaceutical applications (Cai et al., 2009).

Kinetic Investigation

Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles : Kinetic studies on the hydrolysis of related compounds offer insight into the chemical stability and reactivity of N-(3-fluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, which is essential for developing pharmaceuticals with optimal pharmacokinetics (Dong et al., 2001).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-20-10-16(14-7-2-3-8-15(14)20)22-11-17(21)19-13-6-4-5-12(18)9-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMYXLNYEHZVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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